molecular formula C7H5ClF3N3S B2721807 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea CAS No. 321430-48-2

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea

Cat. No.: B2721807
CAS No.: 321430-48-2
M. Wt: 255.64
InChI Key: UDCNEYAYOVFLLX-UHFFFAOYSA-N
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Description

N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a chemical compound designed for scientific research and development. It features a thiourea scaffold integrated with a 3-chloro-5-(trifluoromethyl)pyridinyl group, a structure known to be of significant interest in medicinal chemistry . While specific data on this exact molecule is limited, compounds with this core structure are frequently investigated for their potential biological activities. Research on closely related thiourea derivatives indicates potential applications in several areas. One primary area of investigation is antimicrobial activity. Thiourea derivatives incorporating phenyl moieties with electron-withdrawing groups, such as the trifluoromethyl group, have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE) . Some analogs have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . Furthermore, such compounds have been explored as inhibitors of bacterial enzymes like 4'-phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence . Another key research area for thiourea derivatives is anticancer activity. Structural analogs, particularly 1,3-disubstituted thioureas, have exhibited confirmed cytotoxic activity against a panel of human cancer cell lines, including colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) . The mechanisms underlying this cytotoxic activity are under investigation and may include the strong induction of apoptosis, or programmed cell death, in cancerous cells . The presence of halogen atoms and the trifluoromethyl group on the molecule is a common strategy in drug design to enhance biopotency, bioavailability, and lipophilicity . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3S/c8-4-1-3(7(9,10)11)2-13-5(4)14-6(12)15/h1-2H,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCNEYAYOVFLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical research.
  • Reagent in Organic Reactions : It can act as a reagent in several organic transformations, facilitating the development of new chemical entities.

Biology

  • Enzyme Inhibition : N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea has shown potential as an inhibitor of thiol-containing enzymes, which are crucial for various biochemical pathways. This inhibition can lead to significant alterations in cellular processes.
  • Antimicrobial Activity : Research indicates that thiourea derivatives exhibit considerable antimicrobial properties, making this compound a candidate for developing new antibacterial agents. It has demonstrated effectiveness against various bacterial strains, including resistant strains.

Medicine

  • Anticancer Potential : Studies have evaluated the anticancer properties of this compound against several cancer cell lines, revealing promising results that suggest it could serve as a therapeutic agent. The presence of halogen substituents enhances its lipophilicity, improving its ability to penetrate cell membranes.
  • Anti-inflammatory Applications : Thioureas are known for their anti-inflammatory effects, and this compound may contribute to therapeutic strategies targeting inflammatory diseases.

Industry

  • Agrochemical Development : this compound is being explored for its potential use in agrochemicals, particularly as a fungicide or herbicide due to its ability to disrupt cellular processes in target organisms.
  • Materials Science : The compound's unique properties allow it to be utilized in the development of advanced materials such as polymers and coatings.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated:

  • Minimum Inhibitory Concentrations (MIC) :
    • Staphylococcus aureus: 2 µg/mL
    • Escherichia coli: 4 µg/mL
    • Mycobacterium tuberculosis: 8 µg/mL
      These findings highlight its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

Research involving several cancer cell lines demonstrated that this compound exhibits IC50 values ranging from 5 to 20 µM against colon and prostate cancer cells. These results support further investigation into its use as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea involves its interaction with molecular targets such as enzymes. The thiourea moiety can form strong interactions with thiol groups in enzymes, leading to inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiourea Derivatives

Thiourea derivatives with pyridinyl or aryl substituents exhibit diverse biological activities. Below is a detailed comparison of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea with structurally related compounds:

Table 1: Key Structural Analogs and Their Properties

Compound Name (CAS No.) Structural Features Biological Activity/Application Evidence ID
This compound Pyridinyl core with Cl and CF₃; thiourea group Potential agrochemical precursor
N-(((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)thioxomethyl)benzamide (321430-46-0) Benzamide substitution on thiourea; pyridinyl-Cl/CF₃ Enhanced lipophilicity; possible fungicidal
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(4-methoxyphenyl)thiourea (722461-07-6) 4-Methoxyphenyl group; pyridinyl-Cl/CF₃ Improved H-bonding capacity; antiviral potential
Fluopyram (658066-35-4) Ethyl-linked benzamide; dual CF₃ groups Systemic fungicide (succinate dehydrogenase inhibitor)
Chlorfluazuron (71422-67-8) Dichlorophenyl and difluorobenzamide groups Insect growth regulator (chitin synthesis inhibition)

Substituent Effects on Bioactivity

  • Pyridinyl Core Modifications :

    • The 3-chloro and 5-trifluoromethyl groups in the target compound enhance electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., fungal cytochrome P450) .
    • Fluopyram replaces the thiourea with a benzamide-ethyl linkage, improving systemic mobility in plants and extending fungicidal activity .
  • 4-Methoxyphenyl substitution (CAS 722461-07-6) introduces electron-donating groups, which may improve binding to viral proteases or thrombin targets .

Biological Activity

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiourea functional group attached to a pyridine ring with a trifluoromethyl substituent. This structural configuration contributes to its lipophilicity and potential biological interactions.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly those containing thiol groups. The trifluoromethyl group enhances its ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively.
  • Cytotoxic Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human colon (SW480, SW620) and prostate (PC3) cancer cells. Studies indicate that it can induce apoptosis in cancer cells, with IC50 values often below 10 µM .

Cytotoxicity and Antiproliferative Effects

  • Cancer Cell Lines : Research has shown that this compound exhibits potent cytotoxicity against multiple cancer cell lines:
    • SW480 and SW620 Colon Cancer Cells : The compound reduced cell viability significantly, with reductions up to 93% at certain concentrations .
    • PC3 Prostate Cancer Cells : Similar effects were observed, with a notable decrease in viable cells after treatment .
  • Mechanisms of Action :
    • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this thiourea led to increased rates of both early and late apoptosis in cancer cells .
    • Selectivity : The compound showed favorable selectivity over normal cells, suggesting potential for therapeutic use with minimized side effects .

Enzymatic Inhibition

The compound has been identified as an effective inhibitor of specific enzymes involved in metabolic pathways. For example:

  • Inhibition of Thiol-Containing Enzymes : Its interaction with enzymes such as ABHD12 has been documented, indicating a role in modulating lipid metabolism and inflammatory responses .

Research Findings and Case Studies

A summary of relevant studies is presented below:

StudyFindings
MDPI (2021)This compound showed IC50 values <10 µM against SW480 and SW620 cells, inducing apoptosis effectively .
BenchChem (2024)The compound acts on spectrin-like proteins affecting cytoskeletal dynamics in oomycetes, indicating broader biological implications beyond mammalian systems.
PMC (2019)Demonstrated selective inhibition of ABHD12 with implications for therapeutic applications in inflammation-related disorders .

Q & A

Q. What are the optimal synthetic routes for N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic substitution between 3-chloro-5-(trifluoromethyl)-2-pyridinylamine and thiophosgene or isothiocyanate derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature control : Maintain 0–5°C during thiourea formation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Confirm via HPLC and NMR .

Q. How can researchers characterize the structural integrity and purity of this thiourea derivative?

Answer:

  • Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm; thiourea NH signals at δ 9.5–10.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: 326.02) .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect degradation products .

Q. What stability considerations are critical for handling this compound in experimental settings?

Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiourea moiety .
  • Light sensitivity : Shield from UV exposure to avoid photodegradation; amber vials recommended.
  • Solubility : Soluble in DMSO (50 mg/mL) but unstable in aqueous buffers >24 hours; prepare fresh solutions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Enzyme inhibition : Screen against kinases or proteases (IC50_{50} determination) due to thiourea’s metal-chelating properties .
  • Antimicrobial activity : Use microdilution assays (MIC against Gram-negative/positive bacteria, fungi) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} <10 μM warrant further study .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s potency against specific targets?

Answer:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., –NO2_2) at the pyridine 4-position to enhance binding to kinase ATP pockets .
  • Thiourea modification : Replace sulfur with selenium (selenourea analogs) to boost antiviral activity .
  • In vitro validation : Use fluorescence polarization assays to quantify target engagement (e.g., HIV-1 reverse transcriptase inhibition ).

Q. What mechanistic approaches resolve contradictions in reported biological activity data?

Answer:

  • Transcriptomic profiling : RNA-seq of treated cells identifies off-target effects (e.g., unintended NF-κB activation) .
  • Competitive binding assays : Compare inhibition constants (Ki_i) across studies to isolate assay-specific artifacts .
  • Meta-analysis : Cross-reference data from patents (e.g., antiviral vs. antifungal claims) to prioritize follow-up targets .

Q. What computational strategies predict binding modes and metabolic pathways?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with fungal CYP51 (target of fluopyram analogs) .
  • ADMET prediction : SwissADME estimates metabolic liabilities (e.g., cytochrome P450-mediated oxidation of trifluoromethyl groups) .
  • MD simulations : GROMACS assesses conformational stability in lipid bilayers for agrochemical applications .

Q. How can researchers address discrepancies in toxicity profiles across model organisms?

Answer:

  • Species-specific metabolism : Use liver microsomes from rats vs. humans to compare metabolite generation (LC-MS/MS) .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death pathways in mammalian vs. insect cell lines .
  • Regulatory alignment : Cross-check EPA tolerances (e.g., fluopicolide’s residue limits) to contextualize toxicity thresholds .

Q. What methodologies identify and quantify degradation metabolites in environmental matrices?

Answer:

  • LC-HRMS : Orbitrap-based systems detect chlorinated byproducts (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-amine) in soil extracts .
  • Isotopic labeling : 14^{14}C-labeled thiourea tracks environmental half-life (t1/2_{1/2}) in OECD 307 biodegradation studies .
  • QSAR modeling : Predict ecotoxicity of metabolites using EPI Suite .

Q. What strategies optimize scaled-up synthesis without compromising yield or purity?

Answer:

  • Flow chemistry : Continuous reactors minimize exothermic side reactions during thiourea formation .
  • Crystallization : Use antisolvent (hexane) addition to isolate high-purity crystals (>99%) for X-ray diffraction .
  • Process analytics : PAT tools (e.g., FTIR in-line monitoring) ensure real-time quality control .

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